An In-depth Technical Guide to N-Benzyl-2-chloropyridin-4-amine: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to N-Benzyl-2-chloropyridin-4-amine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl-2-chloropyridin-4-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its molecular architecture, featuring a pyridine core, a chloro substituent, and a benzylamino group, presents a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical structure, molecular weight, plausible synthetic routes, and expected analytical characterization. Furthermore, it delves into the rationale behind its synthesis by exploring the established biological activities of closely related N-benzyl-aminopyridine and 2-chloropyridine analogs, particularly in the realms of kinase inhibition and central nervous system disorders.
Chemical Structure and Molecular Properties
N-Benzyl-2-chloropyridin-4-amine possesses a well-defined chemical structure that is the foundation of its reactivity and potential biological interactions. The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁ClN₂ | [1] |
| Molecular Weight | 218.68 g/mol | [1] |
| CAS Number | 1209457-83-9 | [1] |
| SMILES | Clc1cc(NCc2ccccc2)ccn1 | [1] |
| InChI | 1S/C12H11ClN2/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15) | [1] |
graph "N-Benzyl-2-chloropyridin-4-amine" { layout=neato; node [shape=plaintext]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; N1 [label="N"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; N2 [label="N"]; Cl1 [label="Cl"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"]; C12 [label="C"];
C1 -- C2 [style=solid]; C2 -- C3 [style=solid]; C3 -- C4 [style=solid]; C4 -- C5 [style=solid]; C5 -- N1 [style=solid]; N1 -- C1 [style=solid]; C1 -- Cl1 [style=solid]; C3 -- N2 [style=solid]; N2 -- C6 [style=solid]; C6 -- C7 [style=solid]; C7 -- C8 [style=solid]; C8 -- C9 [style=solid]; C9 -- C10 [style=solid]; C10 -- C11 [style=solid]; C11 -- C6 [style=solid]; C2 -- H1 [style=solid]; C4 -- H2 [style=solid]; C5 -- H3 [style=solid]; N2 -- H4 [style=solid]; C12 -- H5 [style=solid]; C12 -- H6 [style=solid]; C7 -- H7 [style=solid]; C8 -- H8 [style=solid]; C9 -- H9 [style=solid]; C10 -- H10 [style=solid]; C11 -- H11 [style=solid]; }
Caption: Chemical structure of N-Benzyl-2-chloropyridin-4-amine.
Synthetic Methodologies
The synthesis of N-Benzyl-2-chloropyridin-4-amine can be approached through two primary and reliable synthetic strategies: direct N-alkylation and reductive amination. The choice between these methods may depend on the availability of starting materials, desired scale, and laboratory capabilities. Both routes utilize the readily available starting material, 4-amino-2-chloropyridine.
Route 1: Direct N-Alkylation
This method involves the direct reaction of 4-amino-2-chloropyridine with a benzyl halide, such as benzyl bromide, in the presence of a base. The base is crucial for neutralizing the hydrohalic acid byproduct, driving the reaction to completion.
Caption: Workflow for the synthesis of N-Benzyl-2-chloropyridin-4-amine via direct N-alkylation.
Experimental Protocol:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), add 4-amino-2-chloropyridine (1.0 equivalent).
-
Solvent and Base Addition: Add a suitable anhydrous aprotic solvent such as dimethylformamide (DMF) to dissolve the starting material. Subsequently, add a base, for instance, potassium carbonate (1.5-2.0 equivalents) or sodium hydride (1.1 equivalents, added portion-wise at 0 °C with caution).[2]
-
Addition of Alkylating Agent: Slowly add benzyl bromide (1.1-1.5 equivalents) to the stirred suspension at room temperature.[2]
-
Reaction: Heat the reaction mixture to 60-80 °C and maintain this temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Route 2: Reductive Amination
Reductive amination offers an alternative pathway, proceeding through the formation of an imine intermediate from 4-amino-2-chloropyridine and benzaldehyde, which is then reduced in situ to the target secondary amine. This one-pot procedure is often efficient and avoids the use of alkyl halides.[3]
Caption: Workflow for the synthesis of N-Benzyl-2-chloropyridin-4-amine via reductive amination.
Experimental Protocol:
-
Imine Formation: In a round-bottom flask, dissolve 4-amino-2-chloropyridine (1.0 equivalent) and benzaldehyde (1.0-1.2 equivalents) in a suitable solvent such as methanol or ethanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[4]
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Carefully and portion-wise, add a reducing agent such as sodium borohydride (1.2-1.5 equivalents).[4] Exercise caution as hydrogen gas may be evolved.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent like dichloromethane or ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized N-Benzyl-2-chloropyridin-4-amine. The following are the expected outcomes from standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the pyridine and benzyl rings, typically in the range of 7.0-8.5 ppm. A singlet corresponding to the benzylic methylene (-CH₂-) protons would likely appear around 4.2-4.6 ppm. The N-H proton of the secondary amine would present as a broad singlet, the chemical shift of which can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyridine and benzene rings. The benzylic carbon is expected to resonate in the range of 45-50 ppm.
Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the compound. For N-Benzyl-2-chloropyridin-4-amine (C₁₂H₁₁ClN₂), the expected molecular ion peak [M+H]⁺ in ESI-MS would be approximately m/z 219.07, corresponding to the protonated molecule. The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak at roughly one-third the intensity of the M peak) should also be observable.
Potential Applications and Biological Significance
While specific biological studies on N-Benzyl-2-chloropyridin-4-amine are not extensively reported, the structural motifs present in the molecule suggest significant potential in drug discovery, particularly in the areas of oncology and neuroscience.
Kinase Inhibition
The aminopyrimidine and aminopyridine scaffolds are considered "privileged structures" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Numerous aminopyrimidine derivatives have been developed as potent and selective kinase inhibitors.[5] For instance, derivatives of N-benzyl pyrimidin-2-amine have been investigated as histone deacetylase (HDAC) inhibitors with anticancer activity.[6] The structural similarity of N-Benzyl-2-chloropyridin-4-amine to these known kinase inhibitors suggests its potential as a candidate for screening against various kinase targets in cancer research.[7][8]
Caption: Rationale for investigating N-Benzyl-2-chloropyridin-4-amine as a kinase inhibitor.
Central Nervous System (CNS) Applications
N-benzyl substituted amine derivatives have shown a wide range of activities within the central nervous system. For example, certain N-benzyl piperidine derivatives are being explored as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE) for the treatment of Alzheimer's disease.[6] Additionally, novel N-benzyl pyridine-2-one derivatives have demonstrated memory-enhancing effects in preclinical models of cognitive deficit.[9] Given these precedents, N-Benzyl-2-chloropyridin-4-amine warrants investigation for its potential neuropharmacological properties, including its ability to modulate neurotransmitter systems or exhibit neuroprotective effects.
Conclusion
N-Benzyl-2-chloropyridin-4-amine is a synthetically accessible molecule with significant potential for further investigation in the field of drug discovery. The plausible and scalable synthetic routes outlined in this guide provide a clear path for its preparation in a laboratory setting. Based on the well-documented biological activities of its structural analogs, this compound represents a promising starting point for the development of novel kinase inhibitors for oncology applications and new therapeutic agents for neurological disorders. This technical guide serves as a foundational resource for researchers embarking on the synthesis, characterization, and biological evaluation of this intriguing pyridine derivative.
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